molecular formula C9H8BrFN2 B13046394 (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile

Cat. No.: B13046394
M. Wt: 243.08 g/mol
InChI Key: IVEBFYBPPSKGDK-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile, followed by decarboxylation. The reaction conditions generally include:

  • Dissolving 4-bromo-2-fluorobenzaldehyde and malononitrile in a suitable solvent (e.g., ethanol).
  • Adding a base (e.g., sodium ethoxide) to the reaction mixture and stirring at room temperature for several hours.
  • Heating the reaction mixture to reflux for several hours to promote decarboxylation.
  • Cooling the reaction mixture and isolating the product by filtration or extraction.
  • Purifying the product by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine.
  • Oxidation Reactions: The amino group can be oxidized to a nitro group.
Common Reagents and Conditions:
  • Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
  • Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.
Major Products Formed:
  • Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
  • Reduction Reactions: Products include primary amines.
  • Oxidation Reactions: Products include nitro derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Studied for its potential interactions with biological macromolecules.
  • Medicine: Investigated for its potential pharmacological properties.
  • Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4-bromo-3-fluorophenyl)propanenitrile
  • 3-(4-bromo-2-fluorophenyl)propanenitrile

Uniqueness: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the presence of the amino group at the third position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

IVEBFYBPPSKGDK-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC#N)N

Origin of Product

United States

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